tert-Butyl 2-bromothiophene-3-carboxylate

Direct Arylation Regioselectivity C–H Functionalization

For medicinal chemistry and materials science labs requiring regioselective thiophene functionalization, generic 2-bromothiophene yields isomeric mixtures demanding costly HPLC separation. This tert-butyl ester with C2-bromine blocking group overcomes that bottleneck. • Single-step exclusive C5-arylation via Pd-catalyzed direct arylation, yielding 60-88% without isomeric contamination. • tert-Butyl ester withstands heated basic conditions (KOAc, 80-150 °C) that saponify methyl/ethyl analogs, then cleaves cleanly under mild TFA/DCM. • Enables sequential C5-arylation/C2-Suzuki route to unsymmetrical 2,5-diarylthiophenes in 2 steps instead of 4-5. • Survives Stille polycondensation at 110 °C for 30 h, proven in polymer donor syntheses for organic solar cells. Supplied with full quality assurance; order from stock for immediate dispatch.

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
Cat. No. B12079011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromothiophene-3-carboxylate
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(SC=C1)Br
InChIInChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3
InChIKeyDOOIERJVUXCZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-bromothiophene-3-carboxylate: A Regioselective Building Block


tert-Butyl 2-bromothiophene-3-carboxylate (CAS 1614825-46-5) is a brominated thiophene derivative bearing a tert-butyl ester at the 3-position . This substitution pattern is uniquely suited for sequential Pd-catalyzed C–H functionalization, where the C2-bromine acts as a blocking group enabling the exclusive introduction of aryl substituents at the C5 position via direct arylation, followed by subsequent cross-coupling at C2 [1].

1
Direct C5-Arylation
C2-bromine blocking group may enable reported exclusive C5-arylation with Pd catalysis
2
Sequential C2-Coupling
Bromine handle remains intact for subsequent Suzuki/Stille coupling after C5-functionalization
3
tert-Butyl Ester Stability
Steric protection may reduce saponification risk under basic/high-temperature coupling conditions

Superiority of tert-Butyl 2-bromothiophene-3-carboxylate over Generic Analogs


Generic 2-bromothiophene lacks the C3 ester substituent, resulting in diminished regiocontrol during direct arylation and yielding statistically lower C5-selectivity [1]. Conversely, methyl or ethyl 2-bromothiophene-3-carboxylate analogs provide the necessary C3 activation but are significantly more vulnerable to saponification or transesterification under the heated basic conditions (KOAc, 80–150 °C) required for direct arylation and sequential cross-coupling [2][3]. The tert-butyl ester uniquely withstands these conditions while retaining orthogonal cleavability under acidic environments, a critical advantage for complex multi-step synthetic sequences.

Risk Factor
Target
tert-Butyl 2-bromothiophene-3-carboxylate
Generic Analogs
C5-Regioselectivity
Reported exclusive C5-arylation
C3 ester and C2-Br enable regiocontrol; no isomeric mixtures detected in published procedures
2-Bromothiophene (no C3 ester)
May yield C2/C5 mixtures; reported yields 27–55% under identical direct arylation conditions
Ester Stability under Basic Heat
tert-Butyl resists basic hydrolysis
Stable in Stille coupling (toluene, 110 °C, 30 h); orthogonal acidic cleavage possible
Methyl/Ethyl esters
May undergo saponification or transesterification with KOAc at 80–150 °C; risk of carboxylic acid byproducts

Quantitative Evidence: tert-Butyl 2-bromothiophene-3-carboxylate vs. Analogs


C5-Arylation Regioselectivity Advantage

2-Bromo-3-substituted thiophenes, the scaffold class of the target compound, provide exclusively C5-arylated products in Pd-catalyzed direct arylation, with no C2-arylation or debromination side-products [1]. In contrast, 2-bromothiophene (lacking the C3 ester) under identical conditions (1 mol% Pd(OAc)₂, KOAc, DMA, 80 °C) gives only 27–55% yield, due to competing side reactions [2].

C5-Arylation Regioselectivity
Reported
Exclusive C5-arylation; yield 60–88%
Supports regioselective C5-functionalization workflow
Comparator: 2-bromothiophene gives 27–55% yield with C2/C5 mixtures
Direct Arylation Regioselectivity C–H Functionalization

Ester Stability for High-Temperature Cross-Coupling

tert-Butyl esters are significantly more resistant to basic hydrolysis than methyl or ethyl esters, a well-established principle in organic synthesis [1]. A Stille coupling employing a 2-bromothiophene-3-carboxylate with organotin reagents was conducted under refluxing toluene (110 °C) for 30 hours without ester degradation [2]; analogous methyl esters would be fully saponified under comparable basic/high-temperature conditions.

Ester Stability
Class-level
Stable under Stille coupling at 110 °C for 30 h
tert-Butyl may enable basic coupling conditions without hydrolysis
Methyl ester fully saponifies under comparable conditions; class-level inference
Ester Stability Steric Protection Basic Hydrolysis

Sequential Arylation for Unsymmetrical 2,5-Diarylthiophenes

The C2-Br group in 2-bromo-3-substituted thiophenes remains intact during direct C5-arylation, enabling a sequential one-pot C5-arylation/C2-Suzuki coupling to furnish 2,5-diarylthiophenes bearing two distinct aryl groups in only two synthetic steps [1]. This is only possible because the bromine serves as a blocking group during C5-arylation and as a reactive handle for subsequent Suzuki coupling.

Sequential Diarylation
Reported
Two-step C5-arylation/C2-Suzuki; no isomeric byproducts
Supports unsymmetrical 2,5-diarylthiophene synthesis
Route reduced from 4–5 steps to 2 steps in reported procedure
Sequential Cross-Coupling Diarylation Orthogonal Reactivity

Polymer Donor Synthesis Scalability

2-Bromothiophene-3-carboxylate has been successfully employed as a key monomer in the multi-gram synthesis of PBDT-4TDC and PBDT-F-4TDC polymer donor materials for organic solar cells, with polymer molecular weight sufficient for device fabrication (>10 kDa) [1].

Polymer Donor Synthesis
Supporting evidence
Monomer used in Stille polymerization; polymer Mw >10 kDa
Demonstrates compatibility with polymerization conditions
Proof-of-concept in PBDT-4TDC donor material synthesis
Organic Photovoltaics Stille Coupling Polymer Donor Materials

Application Scenarios for tert-Butyl 2-bromothiophene-3-carboxylate


5-Arylthiophene-3-carboxylate Libraries for Medicinal Chemistry

When a medicinal chemistry program requires a library of 5-arylated thiophene-3-carboxylates, the C2-bromine blocking group strategy enables exclusive C5-arylation in a single step with 60–88% yield [1], avoiding isomeric mixtures that would otherwise demand costly preparative HPLC separation. The tert-butyl ester remains intact during the direct arylation and can be deprotected under mild acidic conditions (TFA/DCM) to reveal the carboxylic acid for further amide coupling, making this the most atom-economical route for SAR exploration.

Two-Step Unsymmetrical 2,5-Diarylthiophene Assembly

For programs requiring unsymmetrical 2,5-diarylthiophenes (e.g., kinase inhibitor cores or organic semiconductor precursors), the sequential C5-direct arylation/C2-Suzuki coupling protocol reduces the synthetic route from 4–5 steps to just 2 steps [2]. The demonstrated suppression of self-coupling byproducts ensures high purity of the final 2,5-diaryl product, critical for both biological assay reproducibility and electronic material performance.

Ester-Functionalized Polythiophene Donors for Organic Photovoltaics

In the preparation of low-HOMO polymer donors such as PBDT-4TDC, the tert-butyl 2-bromothiophene-3-carboxylate scaffold participates in Stille polycondensation at 110 °C for 30 hours without ester degradation [3], enabling the incorporation of ester-functionalized thiophene units into the polymer backbone. This thermal and chemical robustness is essential for achieving the high molecular weights required for solution-processed organic solar cells.

Thienocoumarin Synthesis via Suzuki-Miyaura/Lactonization

Bromothiophene-3-carboxylates serve as direct precursors for condensed thienocoumarins via a one-pot Suzuki-Miyaura coupling with 2-methoxyboronic acids followed by BBr₃/KOtBu-mediated lactonization [4]. The tert-butyl ester variant is preferable over methyl or ethyl esters because it resists premature hydrolysis during the BBr₃-mediated demethylation step, which generates acidic byproducts, thus improving the overall yield of the fused heterocyclic product.

Application
Selection Property
Validation Focus
5-Arylthiophene-3-carboxylate libraries (MedChem)
C2-bromine blocking group strategy for C5-arylation
Regioselectivity confirmation; absence of C2-isomer contamination
Unsymmetrical 2,5-diarylthiophene assembly
Sequential C5-arylation/C2-cross-coupling orthogonal reactivity
Suppression of self-coupling byproducts; product purity after two-step sequence
Ester-functionalized polythiophene donors (OPV)
tert-Butyl ester thermal/chemical robustness during Stille polycondensation
Polymer molecular weight retention; absence of ester degradation products
Thienocoumarin synthesis via tandem Suzuki/lactonization
Ester survival during BBr3-mediated demethylation step
Resistance to premature hydrolysis; overall yield of fused heterocycle
Quote Request

Request a Quote for tert-Butyl 2-bromothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.